(6-(Aminomethyl)pyridin-2-yl)methanol
Overview
Description
“(6-(Aminomethyl)pyridin-2-yl)methanol” is a compound with the InChI code 1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8) . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Physical And Chemical Properties Analysis
“(6-(Aminomethyl)pyridin-2-yl)methanol” has a molecular weight of 211.09 g/mol . It is slightly soluble in water . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Synthesis of Aromatic Ketones
The compound can be used in the synthesis of aromatic ketones, which are important pharmaceutical intermediates . In particular, pyridin-2-yl-methanone motifs have gained extensive attention in recent years . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .
Copper Catalysis
The compound can be used in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes . This process involves a direct Csp3-H oxidation approach with water under mild conditions .
Antibacterial Activity
The compound can be used to synthesize new complexes with copper, which have been found to enhance antibacterial activity . For example, Cu(II)-2-amino-6-methylpyridine and Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid were synthesized and characterized to find out the effect of polarity, active groups, and complexation on antibacterial activity .
Synthesis of Novel Ligands
The compound can be used in the synthesis of novel ligands . For example, (6-methyl-pyridin-2-ylamino)-acetic acid was synthesized through the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid .
5. Antagonist for Transient Receptor Potential Vanilloid 3 The compound can be used in the synthesis of derivatives that act as novel and selective antagonists for Transient Receptor Potential Vanilloid 3 .
Anti-fibrosis Activity
Some derivatives of the compound have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .
Safety and Hazards
“(6-(Aminomethyl)pyridin-2-yl)methanol” is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
[6-(aminomethyl)pyridin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFGMPWIEVDROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CO)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610580 | |
Record name | [6-(Aminomethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50501-31-0 | |
Record name | [6-(Aminomethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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